2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester
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Overview
Description
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes a pyridine ring substituted with a fluorobenzoyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of 2-pyridinecarboxylic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: Another pyridine derivative with a carboxylic acid group at the 3-position.
Picolinic acid: A pyridine derivative with a carboxylic acid group at the 2-position.
Uniqueness
2-Pyridinecarboxylic acid, 3-(4-fluorobenzoyl)-6-methyl-, methyl ester is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
Molecular Formula |
C15H12FNO3 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
methyl 3-(4-fluorobenzoyl)-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C15H12FNO3/c1-9-3-8-12(13(17-9)15(19)20-2)14(18)10-4-6-11(16)7-5-10/h3-8H,1-2H3 |
InChI Key |
AIPNPZBVGNQFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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